Spiro[chroman-2,4'-piperidine]

SARS-CoV-2 PLPro inhibitor irreversible covalent inhibitor

Spiro[chroman-2,4'-piperidine] (CAS 147372-85-8) is a conformationally constrained spirocyclic building block in which a chroman ring and a piperidine ring share a single quaternary carbon atom. With a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol, this scaffold is recognized as a privileged structure in medicinal chemistry—a molecular framework endowed with inherent affinity for diverse biological receptors.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 147372-85-8
Cat. No. B174295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chroman-2,4'-piperidine]
CAS147372-85-8
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC3=CC=CC=C31
InChIInChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2
InChIKeyIDKWKFTXXFZPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[chroman-2,4'-piperidine] (CAS 147372-85-8): A Privileged Spirocyclic Scaffold for Multi-Target Drug Discovery


Spiro[chroman-2,4'-piperidine] (CAS 147372-85-8) is a conformationally constrained spirocyclic building block in which a chroman ring and a piperidine ring share a single quaternary carbon atom . With a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol, this scaffold is recognized as a privileged structure in medicinal chemistry—a molecular framework endowed with inherent affinity for diverse biological receptors [1]. The spiro junction imparts conformational rigidity that restricts rotational freedom, a property explicitly exploited in drug design to enhance binding affinity, selectivity, and metabolic stability [2]. The parent scaffold serves as a versatile intermediate for derivatization at multiple positions (piperidine N, chroman C4–C8), enabling rapid analogue generation for structure–activity relationship (SAR) exploration across target classes including histone deacetylases (HDACs), SARS-CoV-2 papain-like protease (PLPro), G-protein-coupled receptors (GPR119, δ-opioid), acetyl-CoA carboxylase (ACC), and bacterial fatty acid synthesis enzymes [3].

Why Spiro[chroman-2,4'-piperidine] Cannot Be Replaced by Non-Spirocyclic or Alternative Spirocyclic Analogs


The spiro[chroman-2,4'-piperidine] scaffold cannot be generically interchanged with flexible chroman-piperidine hybrids, alternative spirocyclic cores (e.g., spiro[benzofuran-2,4'-piperidine] or spiro[indene-2,4'-piperidine]), or simple monocyclic building blocks without altering—and often losing—the functional properties that drive target engagement. The conformational restriction imposed by the spiro junction directly controls the three-dimensional presentation of substituents to biological targets; in GPR119 agonist design, this restriction was explicitly identified as the key concept enabling potent agonism [1]. In HDAC inhibitor programs, replacing the piperidine ring of the spiro[chromane-2,4'-piperidine] core with alternative cycloamines (pyrrolidine, azetidine) systematically altered biochemical potency and ADME profiles, demonstrating that even subtle ring-size changes produce measurable shifts in activity [2]. In SARS-CoV-2 PLPro inhibition, the spiro[chromane-2,4'-piperidin]-4-one core provided a unique vector geometry that positioned the reactive warhead for covalent modification of Cys-111—a trajectory that non-spirocyclic GRL-0617-derived scaffolds cannot access without substantial redesign [3]. The quantitative evidence below documents exactly where these scaffold-specific advantages manifest in measurable performance differences.

Quantitative Differentiation Evidence for Spiro[chroman-2,4'-piperidine] vs. Closest Comparators


SARS-CoV-2 PLPro Inhibition: 35-Fold Potency Gain and Irreversible Mechanism vs. GRL-0617

A spiro[chromane-2,4'-piperidin]-4-one derivative (compound 45) achieved an enzymatic IC₅₀ of 0.059 μM against SARS-CoV-2 PLPro at 60 minutes, representing a ~35-fold improvement over the benchmark reversible inhibitor GRL-0617 (IC₅₀ = 2.1 μM) [1][2]. Critically, the spiro scaffold enabled time-dependent irreversible inhibition through covalent modification of Cys-111 via a designed linker-warhead trajectory—a mechanism inaccessible to the GRL-0617 chemotype, which binds non-covalently within the S3/S4 subsites [3]. In A549 cells infected with SARS-CoV-2, compound 45 exhibited antiviral activity with an EC₅₀ of 2.1 μM at 48 hours post-infection [1]. The starting fragment hit from the same spiro[chromane-2,4'-piperidin]-4-one scaffold showed an IC₅₀ of 340 μM, highlighting the scaffold's capacity for >5,700-fold potency improvement through systematic SAR [1].

SARS-CoV-2 PLPro inhibitor irreversible covalent inhibitor antiviral

HDAC Inhibitor Pharmacokinetics: Lower Clearance and Superior In Vivo Antitumor Activity vs. Lead Benzyl Spirocycle

In a direct head-to-head comparison within the same study, 4-fluorobenzyl- and 2-phenylethyl-substituted spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives demonstrated superior in vivo pharmacokinetic profiles compared to the lead benzyl spirocycle 1 (a structurally related spiro[chromane-2,4'-piperidine] derivative) [1]. Both optimized compounds exhibited overall lower clearance rates, increased elimination half-lives, and higher AUC values after both intravenous and oral administration under identical conditions [1]. These PK improvements correlated with superior in vivo antitumor efficacy in an HCT-116 murine xenograft model [1]. Separately, the clinical-stage HDAC inhibitor vorinostat (SAHA, a non-spirocyclic hydroxamic acid) has a reported half-life of approximately 2 hours in humans, whereas the spirocyclic HDAC inhibitor spirocycle 30d from the same scaffold class demonstrated good oral bioavailability and tumor growth inhibition, supporting the scaffold's capacity for achieving favorable drug-like PK without compromising target engagement [2].

HDAC inhibitor pharmacokinetics xenograft antiproliferative

δ-Opioid Receptor Agonism: >1,000-Fold Subtype Selectivity Enabled by Spirocyclic Conformational Restriction

ADL5859, a spiro[chromene-2,4'-piperidine]-derived clinical candidate, demonstrates >1,000-fold binding selectivity for the δ-opioid receptor (DOR, Ki = 0.84 nM, EC₅₀ = 20 nM) over μ-opioid (Ki = 32 nM) and κ-opioid (Ki = 37 nM) receptors [1]. The prototypical molecule in this series, compound 1 (N,N-diethyl-4-(spiro[chromene-2,4'-piperidine]-4-yl)benzamide), displayed similarly excellent selectivity (>1,000-fold) for δ over μ and κ receptors, indicating that the spirocyclic scaffold itself—not merely peripheral substitution—drives this selectivity profile [2]. The follow-on candidate ADL5747 was approximately 50-fold more potent than ADL5859 in an animal model of inflammatory pain, further validating the scaffold's capacity for iterative optimization [2]. ADL5859 also exhibited weak hERG channel inhibition (IC₅₀ = 78 μM), providing a wide cardiac safety window .

delta opioid receptor subtype selectivity pain ADL5859

GPR119 Agonism: Conformational Restriction Drives 6.8-Fold Potency Improvement from Lead to Candidate

In a dedicated GPR119 agonist program, the spiro[chromane-2,4'-piperidine] scaffold was explicitly selected to exploit conformational restriction in the linker-to-tail moiety—a design strategy described as the key concept of the study [1]. The initial lead compound 11 bearing the spiro scaffold exhibited EC₅₀ = 369 nM with Emax = 82% [1]. Systematic SAR exploration, preserving the spiro[chromane-2,4'-piperidine] core throughout, yielded the optimized candidate (R)-29 with EC₅₀ = 54 nM and Emax = 181%—a 6.8-fold improvement in potency and a 2.2-fold increase in maximal efficacy [1]. In an in vivo oral glucose tolerance test using C57BL/6N mice, (R)-29 reduced glucose excursion at a dose of 3 mg/kg in a dose-dependent manner [1]. The defining structural features—a terminal benzyl-type bulky substituent and a methylene linker between sulfonyl and phenyl groups in the head moiety, combined with the spiro scaffold in the linker-to-tail—were all required for optimal activity [1].

GPR119 agonist type 2 diabetes conformational restriction oral glucose tolerance

Antibacterial Activity: Spiro[chromanone-2,4'-piperidine]-4-one Derivatives Inhibit Fatty Acid Synthesis with Sub-μg/mL Potency

A focused library of 58 spiro[chromanone-2,4'-piperidine]-4-one derivatives was evaluated for antibacterial activity [1]. The most potent compound, B14, achieved an EC₅₀ of 0.78 μg/mL against pathogenic bacteria, with the top four compounds (B14, C1, B15, B13) all falling within the EC₅₀ range of 0.78–3.48 μg/mL [1]. Mechanistic studies demonstrated that B14 decreased the lipid content of the bacterial cell membrane, increased membrane permeability, and disrupted membrane integrity as confirmed by fluorescence imaging, GC-MS analysis, and TEM imaging [1]. Furthermore, qRT-PCR analysis revealed that B14 interfered with mRNA expression levels of fatty acid synthesis process-related genes including ACC, ACP, and Fab family genes [1]. This mechanism—targeting bacterial fatty acid synthesis—is distinct from conventional antibiotics and highlights the scaffold's potential against drug-resistant pathogens [1].

antibacterial fatty acid synthesis inhibitor membrane disruption spirochromanone

Multi-Target Privileged Scaffold: Documented Activity Across Five Distinct Target Classes vs. Single-Target Scaffolds

The spiro[chromane-2,4'-piperidine] scaffold has been validated as a privileged structure with confirmed, quantitatively documented activity across at least five mechanistically unrelated target classes [1][2]. These include: (1) HDAC inhibition with in vivo antitumor efficacy (HCT-116 xenograft) [3]; (2) SARS-CoV-2 PLPro irreversible inhibition (IC₅₀ = 0.059 μM) [4]; (3) δ-opioid receptor agonism with >1,000-fold subtype selectivity and clinical candidate status (ADL5859/ADL5747) [5]; (4) GPR119 agonism with in vivo glucose-lowering efficacy (3 mg/kg) [6]; and (5) antibacterial activity via fatty acid synthesis inhibition (EC₅₀ = 0.78 μg/mL) [7]. This breadth of validated target engagement across oncology, virology, pain, metabolic disease, and infectious disease is unparalleled among commercially available spirocyclic building blocks. By contrast, related scaffolds such as spiro[benzofuran-2,4'-piperidine] or spiro[indene-2,4'-piperidine] have considerably narrower published target coverage, limiting their versatility as core scaffolds for diverse screening library construction [1].

privileged structure multi-target drug discovery chemical biology

Optimal Research and Procurement Application Scenarios for Spiro[chroman-2,4'-piperidine] (CAS 147372-85-8)


Pan-Coronavirus Antiviral Drug Discovery Leveraging Irreversible PLPro Inhibition

Research groups developing next-generation coronavirus therapeutics should prioritize spiro[chromane-2,4'-piperidine] as a core scaffold for irreversible PLPro inhibitor design. The scaffold has demonstrated a clear optimization trajectory from fragment hit (IC₅₀ = 340 μM) to low-nanomolar irreversible inhibitor (IC₅₀ = 0.059 μM) with cellular antiviral activity (EC₅₀ = 2.1 μM), validated by high-resolution covalent cocrystal structures [1]. Unlike the GRL-0617 scaffold (reversible, IC₅₀ = 2.1 μM), the spiro core uniquely enables warhead positioning for covalent Cys-111 engagement across the glycine channel—a feature critical for achieving sustained target occupancy and potential activity against drug-resistant viral variants [1]. The high homology of PLPro across the coronavirus family further positions this scaffold for broad-spectrum antiviral development [1].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis Library Construction

The parent spiro[chroman-2,4'-piperidine] scaffold (CAS 147372-85-8, MW = 203.28, purity 95%+) is ideally suited as a core building block for fragment-based screening libraries and diversity-oriented synthesis (DOS) collections [2]. Its conformational rigidity reduces the entropic penalty upon target binding—a fundamental advantage in fragment-based drug discovery—while its multiple derivatizable positions (piperidine N, chroman C4–C8 positions) enable rapid, parallel analogue generation [2]. The scaffold's proven tractability across ≥5 mechanistically unrelated target classes (HDAC, PLPro, DOR, GPR119, bacterial FAS) maximizes the probability of identifying actionable fragment hits across diverse screening panels from a single scaffold investment [3]. Multiple vendors supply the parent scaffold at 95%+ purity with batch-specific QC documentation (NMR, HPLC, GC), supporting reproducible procurement for industrial screening campaigns .

Non-Opioid Pain Therapeutic Development Targeting δ-Opioid Receptor Selectivity

Pain research programs seeking δ-opioid receptor agonists with minimal μ-opioid-mediated side effects (respiratory depression, constipation, addiction liability) should evaluate the spiro[chromene-2,4'-piperidine] scaffold, which has delivered two clinical candidates (ADL5859 and ADL5747) with >1,000-fold DOR selectivity and oral bioavailability [4][5]. The scaffold's conformational restriction is a key determinant of this selectivity profile; the prototypical compound in the series demonstrated >1,000-fold selectivity even before extensive optimization, indicating that the scaffold geometry itself—not merely peripheral substitution—drives subtype discrimination [4]. ADL5859 also showed weak hERG inhibition (IC₅₀ = 78 μM), providing a favorable cardiac safety margin [5]. The availability of detailed SAR from published lead optimization campaigns offers an accelerated starting point for new entrants to this target space.

Novel Antibacterial Agents Targeting Membrane Lipid Homeostasis

For anti-infective programs addressing the urgent need for antibiotics with novel mechanisms of action, the spiro[chromanone-2,4'-piperidine]-4-one substructure provides a validated entry point for targeting bacterial fatty acid synthesis [6]. Compound B14 demonstrated sub-μg/mL potency (EC₅₀ = 0.78 μg/mL), with a confirmed mechanism involving decreased membrane lipid content, increased membrane permeability, and disruption of membrane integrity [6]. The transcriptional-level interference with ACC, ACP, and Fab family gene expression offers a multi-target engagement profile within the fatty acid synthesis pathway that may reduce the likelihood of single-point mutation resistance [6]. The established SAR from 58 analogues provides a rational starting point for further lead optimization without requiring de novo hit identification [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[chroman-2,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.